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molecular formula C5H4BrIN2 B1376016 5-Bromo-2-iodopyridin-3-amine CAS No. 1180678-40-3

5-Bromo-2-iodopyridin-3-amine

Cat. No. B1376016
M. Wt: 298.91 g/mol
InChI Key: BHCAXPWPOSJOPJ-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

3-Amino-5-bromopyridine (13.8 g, 79.8 mmol) was dissolved in acetic acid (440 mL) and placed under a nitrogen atmosphere. N-Iodosuccinimide (16.15 g, 71.8 mmol) was charged to the reaction which was stirred at room temperature overnight. The reaction was concentrated and the residue partitioned between EtOAc (200 mL) and saturated aqueous sodium hydrogen carbonate (200 mL). The layers were separated and the organic phase was washed with saturated aqueous sodium hydrogen carbonate (200 mL). The aqueous phase was extracted with EtOAc (3×200 mL). The organic extracts were dried over magnesium sulfate, filtered and concentrated. Chromatography (silica; 1.4 Kg packed in 70% DCM:30% heptane, eluting with 70-100% DCM in heptane) gave the title compound (11.5 g). 1H NMR (270 MHz, CDCl3): 7.83 (1H, m), 7.04 (1H, m), 4.33 (2H, br s).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
16.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[I:9]N1C(=O)CCC1=O>C(O)(=O)C>[Br:8][C:6]1[CH:7]=[C:2]([NH2:1])[C:3]([I:9])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
NC=1C=NC=C(C1)Br
Name
Quantity
440 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
16.15 g
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc (200 mL) and saturated aqueous sodium hydrogen carbonate (200 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous sodium hydrogen carbonate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography (silica; 1.4 Kg packed in 70% DCM:30% heptane, eluting with 70-100% DCM in heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)I)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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